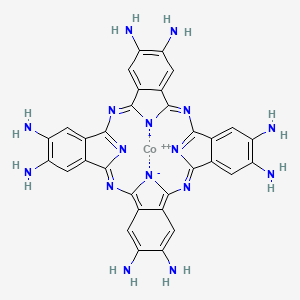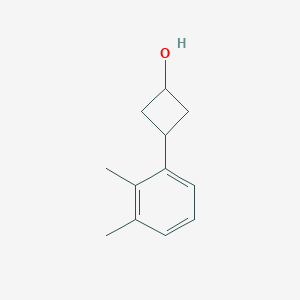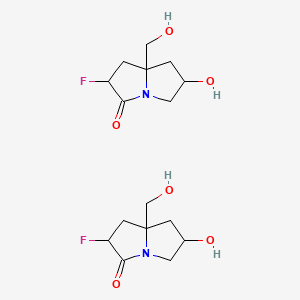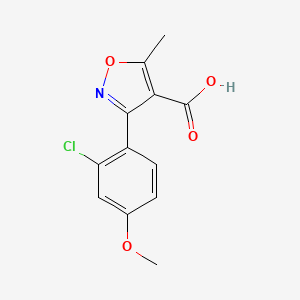
Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: is a coordination compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue-green color and its complex structure, which includes a central cobalt ion surrounded by a phthalocyanine ring substituted with amino groups at specific positions. The molecular formula of this compound is C32H24CoN16 , and it has a molecular weight of 691.59 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method is the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt, such as cobalt(II) chloride, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 150-200°C) for several hours to ensure complete formation of the phthalocyanine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .
科学的研究の応用
Chemistry: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is widely used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique electronic properties make it an excellent candidate for catalysis .
Biology and Medicine: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it effective in targeting cancer cells .
Industry: In industrial applications, this compound is used in the production of dyes and pigments due to its intense color and stability. It is also employed in the development of sensors and electronic devices .
作用機序
The mechanism by which Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects is primarily through its ability to interact with molecular oxygen and generate reactive oxygen species (ROS). In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS that can damage cellular components and induce cell death .
類似化合物との比較
Cobalt(II) phthalocyanine: Lacks the amino substitutions, resulting in different electronic and catalytic properties.
Iron(II) phthalocyanine: Similar structure but with iron as the central metal, leading to different reactivity and applications.
Copper(II) phthalocyanine: Another similar compound with copper as the central metal, commonly used in dyes and pigments.
Uniqueness: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to the presence of amino groups, which enhance its solubility and reactivity. These substitutions also allow for further functionalization, making it a versatile compound for various applications .
特性
分子式 |
C32H24CoN16 |
|---|---|
分子量 |
691.6 g/mol |
IUPAC名 |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine |
InChI |
InChI=1S/C32H24N16.Co/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
InChIキー |
UYWPOCCECUUMKY-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)




![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)

